4-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one
Overview
Description
Molecular Structure Analysis
The molecular structure of CPP consists of a cyclopropyl group attached to a pyrimidine ring, which is further connected to a piperazin-2-one ring.
Scientific Research Applications
Anticancer Activity
One area of research has focused on the synthesis and evaluation of pyrimidine-piperazine derivatives for their potential anticancer activities. For instance, substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and their analogs have been synthesized and evaluated against human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293). Some compounds in this class demonstrated better anti-proliferative activities compared to curcumin, a known anticancer agent. Furthermore, molecular docking studies with active compounds against Bcl-2 protein showed good binding affinity, suggesting a mechanism through which these compounds may exert their anticancer effects (Parveen, Ahmed, Idrees, Khan, & Hassan, 2017).
Antimicrobial and Antimycobacterial Activity
Another study presented the synthesis and in vitro pharmacological evaluations of novel 2-(4-cyanophenyl amino)-4-(6-bromo-4-quinolinyloxy)-6-piperazinyl (piperidinyl)-1,3,5-triazines. These compounds were tested for their antimicrobial activity against a range of bacteria and fungi, as well as against Mycobacterium tuberculosis H37Rv strain. The bioassay results indicated several compounds as potential agents with dual antimicrobial and antimycobacterial activities (Patel, Kumari, Rajani, & Chikhalia, 2012).
Analgesic and Anti-inflammatory Activity
The synthesis of new visnagen and khellin furochromone pyrimidine derivatives was undertaken, with some compounds showing promising analgesic and anti-inflammatory activities. These findings highlight the potential of these derivatives in the development of new therapeutic agents for pain and inflammation management (Abu‐Hashem & Youssef, 2011).
Lipoxygenase Inhibition
A series of 3,5‐bis((5‐bromo‐6‐methyl‐2‐t‐aminopyrimidin‐4‐yl)thio)‐4H‐1,2,4‐triazol‐4‐amines and their cyclized products were synthesized and evaluated as potential inhibitors of 15‐lipoxygenase, an enzyme involved in the inflammatory process. Some compounds demonstrated significant inhibitory activities, suggesting their utility in the development of new anti-inflammatory drugs (Asghari, Bakavoli, Rahimizadeh, Eshghi, Saberi, Karimian, Hadizadeh, & Ghandadi, 2015).
properties
IUPAC Name |
4-(6-amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c12-8-5-9(15-11(14-8)7-1-2-7)16-4-3-13-10(17)6-16/h5,7H,1-4,6H2,(H,13,17)(H2,12,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWWFWJNUOJZJBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=CC(=N2)N3CCNC(=O)C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-Amino-2-cyclopropylpyrimidin-4-yl)piperazin-2-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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